molecular formula C8H12N4O B1428126 3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one CAS No. 1248191-79-8

3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Cat. No.: B1428126
CAS No.: 1248191-79-8
M. Wt: 180.21 g/mol
InChI Key: LUWBVCUIWAYWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Profile 3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is an organic compound with the molecular formula C 8 H 12 N 4 O and a molecular weight of 180.21 g/mol . Its structure features a piperazin-2-one ring linked to a 1-methyl-1H-pyrazole group, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential . Research Relevance While the specific biological mechanisms and applications for this compound are not yet detailed in the literature, its molecular architecture is of significant interest. Piperazine and pyrazole derivatives are widely studied and appear in compounds with a broad spectrum of reported biological activities, including CNS modulation, antimicrobial, and anticancer effects . This makes this compound a valuable building block for exploring new chemical spaces in drug discovery and development. Handling and Safety This compound requires careful handling. Refer to the Safety Data Sheet for detailed hazard information . Usage Statement This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12-5-6(4-11-12)7-8(13)10-3-2-9-7/h4-5,7,9H,2-3H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWBVCUIWAYWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248191-79-8
Record name 3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Piperazin-2-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Decoding the Molecular Blueprint for Targeted Inhibition

In the landscape of modern drug discovery, the quest for novel therapeutics is increasingly guided by computational strategies that illuminate the path to potent and selective molecules. Among these, pharmacophore modeling stands out as a powerful approach to decipher the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity.[1][2] This guide provides an in-depth technical exploration of pharmacophore modeling as applied to a particularly promising class of compounds: piperazin-2-one based inhibitors.

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[3] Its inherent structural rigidity and capacity for diverse substitutions make it an ideal starting point for rational drug design.[4][5] This whitepaper will navigate the theoretical underpinnings and practical execution of both ligand-based and structure-based pharmacophore modeling to accelerate the discovery of novel piperazin-2-one inhibitors, with a particular focus on their application as kinase inhibitors.

I. The Strategic Imperative: Why Pharmacophore Modeling for Piperazin-2-one Inhibitors?

The decision to employ pharmacophore modeling is not merely a computational exercise; it is a strategic choice driven by the need to efficiently navigate vast chemical spaces and prioritize candidates with the highest probability of success. For piperazin-2-one based inhibitors, this approach is particularly advantageous for several reasons:

  • Elucidating Structure-Activity Relationships (SAR): By identifying the key chemical features—hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers—that are critical for potent inhibition, we can build a robust SAR model.[1][6] This model then informs the design of new analogs with improved potency and selectivity.

  • Virtual Screening and Hit Identification: A validated pharmacophore model serves as a sophisticated 3D query to screen large compound libraries, rapidly identifying novel molecules that possess the desired interaction features.[7][8] This is a cost-effective and time-efficient alternative to high-throughput screening.

  • Scaffold Hopping: Pharmacophore models can identify compounds with diverse chemical skeletons that present the same essential 3D arrangement of features, enabling the discovery of novel intellectual property.

  • Lead Optimization: During the lead optimization phase, the pharmacophore model guides medicinal chemists in modifying a lead compound to enhance its binding affinity and improve its pharmacokinetic profile.[7]

The following diagram illustrates the central role of pharmacophore modeling in the drug discovery pipeline for piperazin-2-one based inhibitors.

G cluster_0 Initial Stages cluster_1 Computational Core cluster_2 Optimization & Preclinical Target Identification Target Identification Hit Discovery Hit Discovery Target Identification->Hit Discovery Pharmacophore Modeling Pharmacophore Modeling Hit Discovery->Pharmacophore Modeling Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening SAR Elucidation SAR Elucidation Pharmacophore Modeling->SAR Elucidation Hit Prioritization Hit Prioritization Virtual Screening->Hit Prioritization Lead Optimization Lead Optimization Hit Prioritization->Lead Optimization SAR Elucidation->Lead Optimization Candidate Selection Candidate Selection Lead Optimization->Candidate Selection caption Role of Pharmacophore Modeling in Drug Discovery

Caption: Workflow of Pharmacophore Modeling in Drug Discovery.

II. The Methodological Divide: Ligand-Based vs. Structure-Based Approaches

The choice between ligand-based and structure-based pharmacophore modeling hinges on the availability of high-resolution structural data for the biological target.[7][9] Both methodologies offer unique advantages and are not mutually exclusive; in fact, a combined approach often yields the most robust models.[1]

A. Ligand-Based Pharmacophore Modeling: Learning from the Actives

When the 3D structure of the target protein is unknown, we can derive a pharmacophore model from a set of known active ligands.[7] This approach operates on the principle that molecules with similar biological activity share common chemical features arranged in a similar spatial orientation.

Objective: To generate a 3D pharmacophore model from a set of known piperazin-2-one based kinase inhibitors.

Step 1: Training Set and Test Set Preparation

  • Curate a Dataset: Compile a list of at least 15-20 piperazin-2-one derivatives with a range of biological activities (e.g., IC50 values) against the target of interest.

  • Data Segregation: Divide the dataset into a training set (70-80% of the compounds) and a test set (20-30%). The training set will be used to build the model, while the test set will be used for validation.[8]

  • Structural Preparation: Generate 3D coordinates for each molecule and perform a thorough conformational analysis to explore the accessible conformational space.[9]

Step 2: Pharmacophore Feature Identification

  • Feature Mapping: For each molecule in the training set, identify potential pharmacophoric features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (HY), aromatic (AR), and positive/negative ionizable (PI/NI) centers.

Step 3: Model Generation and Scoring

  • Common Feature Pharmacophore Generation: Utilize software such as Phase (Schrödinger), Catalyst (BIOVIA), or LigandScout to identify common pharmacophore hypotheses that are shared among the most active compounds in the training set.[1][8]

  • Hypothesis Scoring: The generated hypotheses are scored based on how well they map to the active compounds and their ability to discriminate between active and inactive molecules.

Step 4: Model Validation

  • Internal Validation: Assess the model's ability to correctly classify the compounds in the training set.

  • External Validation: Use the test set to evaluate the predictive power of the pharmacophore model on compounds not used in its creation.[9] Key metrics include the enrichment factor (EF) and the Güner-Henry (GH) score.

G Dataset Curation Dataset Curation 3D Structure Generation & Conformation Analysis 3D Structure Generation & Conformation Analysis Dataset Curation->3D Structure Generation & Conformation Analysis Pharmacophore Feature Identification Pharmacophore Feature Identification 3D Structure Generation & Conformation Analysis->Pharmacophore Feature Identification Common Feature Hypothesis Generation Common Feature Hypothesis Generation Pharmacophore Feature Identification->Common Feature Hypothesis Generation Model Scoring & Ranking Model Scoring & Ranking Common Feature Hypothesis Generation->Model Scoring & Ranking Model Validation Model Validation Model Scoring & Ranking->Model Validation Final Pharmacophore Model Final Pharmacophore Model Model Validation->Final Pharmacophore Model caption Ligand-Based Pharmacophore Modeling Workflow

Caption: Ligand-Based Pharmacophore Modeling Workflow.

B. Structure-Based Pharmacophore Modeling: A Receptor-Centric View

With the increasing availability of high-resolution crystal structures of protein-ligand complexes, structure-based pharmacophore modeling has become a cornerstone of rational drug design.[9][10] This approach directly derives the pharmacophoric features from the key interactions observed in the binding site of the target protein.

Objective: To generate a 3D pharmacophore model from the crystal structure of a kinase in complex with a piperazin-2-one based inhibitor.

Step 1: Protein and Ligand Preparation

  • Obtain Crystal Structure: Download the PDB file of the target protein-ligand complex from the Protein Data Bank.

  • Protein Preparation: Prepare the protein structure by adding hydrogens, assigning bond orders, and optimizing the hydrogen bond network.

  • Ligand Preparation: Extract the ligand and prepare it by adding hydrogens and assigning correct protonation states.

Step 2: Binding Site Analysis and Feature Generation

  • Identify Key Interactions: Analyze the interactions between the piperazin-2-one inhibitor and the amino acid residues in the binding pocket. Identify hydrogen bonds, hydrophobic interactions, and any aromatic or ionic interactions.

  • Generate Interaction Pharmacophore: Use software to automatically generate pharmacophore features based on these interactions. This will create a 3D representation of the key binding features within the active site.[10]

Step 3: Model Refinement and Validation

  • Refine the Model: Manually inspect and refine the generated pharmacophore model to ensure it accurately reflects the most critical interactions for ligand binding.

  • Validation: Validate the model by docking a set of known active and inactive compounds and assessing its ability to discriminate between them. A good model should assign favorable scores to the active compounds.[2]

G Obtain PDB Structure Obtain PDB Structure Protein & Ligand Preparation Protein & Ligand Preparation Obtain PDB Structure->Protein & Ligand Preparation Binding Site Interaction Analysis Binding Site Interaction Analysis Protein & Ligand Preparation->Binding Site Interaction Analysis Generate Interaction Pharmacophore Generate Interaction Pharmacophore Binding Site Interaction Analysis->Generate Interaction Pharmacophore Model Refinement Model Refinement Generate Interaction Pharmacophore->Model Refinement Model Validation Model Validation Model Refinement->Model Validation Final Pharmacophore Model Final Pharmacophore Model Model Validation->Final Pharmacophore Model caption Structure-Based Pharmacophore Modeling Workflow

Caption: Structure-Based Pharmacophore Modeling Workflow.

III. Data Synthesis and Interpretation: A Case Study with CDK2 Inhibitors

To illustrate the practical application of these principles, let us consider a hypothetical case study focused on developing a pharmacophore model for piperazin-2-one based inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a well-established target in cancer therapy.[11][12]

Quantitative Data Summary

The following table summarizes the key pharmacophoric features and their geometric constraints derived from a hypothetical structure-based analysis of a piperazin-2-one inhibitor bound to CDK2.

Pharmacophore FeatureInteracting Residue(s)Distance (Å)Vector
Hydrogen Bond Acceptor (HBA)Leu83 (backbone NH)2.9C=O of piperazinone
Hydrogen Bond Donor (HBD)Glu81 (backbone C=O)3.1N-H of piperazinone
Hydrophobic (HY)Ile10, Val18, Ala31, Val64, Leu134N/ASubstituted benzyl ring
Aromatic (AR)Phe803.5 - 4.5Phenyl group on piperazinone
Interpretation of the Pharmacophore Model

The model reveals a clear blueprint for CDK2 inhibition by this class of compounds:

  • The piperazin-2-one core acts as a key anchoring motif, forming critical hydrogen bonds with the hinge region of the kinase (Leu83 and Glu81).

  • A hydrophobic pocket accommodates a substituted benzyl ring, suggesting that modifications in this region can modulate potency and selectivity.

  • An aromatic interaction with Phe80 provides additional binding affinity.

This pharmacophore model can now be used as a 3D query for virtual screening to identify novel piperazin-2-one derivatives or other scaffolds that satisfy these geometric and chemical constraints.

IV. Conclusion and Future Directions

Pharmacophore modeling provides a robust and insightful framework for the discovery and optimization of piperazin-2-one based inhibitors. By translating complex molecular interactions into a simplified and searchable 3D representation, this computational approach empowers researchers to make more informed decisions, thereby accelerating the journey from hit to clinical candidate.

Future advancements in this field will likely involve the integration of machine learning and artificial intelligence to develop more predictive and dynamic pharmacophore models that can account for protein flexibility and water-mediated interactions.[13] As our understanding of the molecular determinants of disease continues to grow, so too will the power and precision of pharmacophore modeling in shaping the future of medicine.

References

  • Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. Molecules. [Link]

  • Computational workflow for structure-based pharmacophore modelling. ResearchGate. [Link]

  • Pharmacophore modeling. Fiveable. [Link]

  • 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of Pharmacal Research. [Link]

  • Molecular docking, dynamics simulations and 3D-QSAR modeling of arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR agonists. Computational Biology and Chemistry. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. LinkedIn. [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

  • Structure-Based Pharmacophore Modeling. Protheragen. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. MDPI. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. [Link]

  • Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. International Journal of Molecular Sciences. [Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. International Journal of Molecular Sciences. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

  • Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes. ResearchGate. [Link]

  • Pharmacophore generation, atom-based 3D-QSAR, docking, and virtual screening studies of p38-α mitogen activated protein kinase inhibitors: pyridopyridazin-6-ones (part 2). Reports in Medicinal Chemistry. [Link]

  • Molecular modelling on small molecular CDK2 inhibitors: an integrated approach using a combination of molecular docking, 3D-QSAR and pharmacophore modelling. Journal of Biosciences. [Link]

  • Pharmacophore-based drug design and synthesis of potential CDK2 inhibitors as anticancer entities. Sciforum. [Link]

  • The discovery of potential cyclin A/CDK2 inhibitors: a combination of 3D QSAR pharmacophore modeling, virtual screening and molecular docking studies. Journal of Molecular Modeling. [Link]

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Graphics and Modelling. [Link]

  • Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. Semantic Scholar. [Link]

  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one as a Novel Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics offer a promising strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1][2] The selection of a suitable scaffold is paramount in peptidomimetic design, as it dictates the spatial orientation of pharmacophoric groups. This guide introduces 3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one as a versatile and synthetically accessible scaffold for the construction of diverse peptidomimetic libraries. The pyrazole moiety, a well-established pharmacophore in numerous approved drugs, provides a rigid, planar surface for molecular interactions, while the piperazin-2-one ring offers multiple points for diversification, enabling the mimicry of various peptide secondary structures.[3] These application notes provide a comprehensive overview of the rationale, synthesis, and application of this novel scaffold in drug discovery campaigns targeting key protein classes such as kinases and G-protein coupled receptors (GPCRs).

Introduction: The Rationale for a Pyrazolyl-Piperazinone Scaffold

The quest for novel therapeutics often involves the modulation of protein-protein interactions (PPIs) or the inhibition of enzymes with peptide substrates. However, the translation of active peptides into viable drugs is frequently hampered by their poor pharmacokinetic properties. Peptidomimetics address this challenge by retaining the essential pharmacophoric features of a peptide in a non-peptidic backbone, thereby enhancing metabolic stability and oral bioavailability.[1][2]

The this compound scaffold has been conceived to combine the advantageous properties of both the pyrazole and piperazin-2-one heterocycles:

  • The Pyrazole Moiety: As a bioisostere for an amide bond, the 1,4-disubstituted pyrazole ring offers a rigid, aromatic system that can engage in various non-covalent interactions, including hydrogen bonding and π-stacking. Its presence in numerous FDA-approved drugs is a testament to its favorable pharmacological profile.[3]

  • The Piperazin-2-one Core: This six-membered heterocycle provides a conformationally constrained backbone that can mimic peptide turns. Crucially, it presents three key diversification points (at the N1 and N4 positions, and potentially at the C5 and C6 positions) for the attachment of various side chains, allowing for the systematic exploration of chemical space.

This combination creates a scaffold that is both structurally rigid in one plane and flexible in others, providing an excellent platform for mimicking the diverse topographies of peptide binding epitopes.

Synthesis and Characterization of the Scaffold

The synthesis of the this compound scaffold is designed as a robust and scalable route, commencing from commercially available starting materials.

Synthesis of Key Intermediates

2.1.1. 1-methyl-1H-pyrazole-4-carbaldehyde:

This key aldehyde can be synthesized from 1-methyl-1H-pyrazole via a Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group at the C4 position of the pyrazole ring, providing the necessary functional handle for subsequent coupling.

Protocol 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add a solution of 1-methyl-1H-pyrazole (1 equivalent) in DMF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80 °C for 2-3 hours.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide (NaOH) until pH 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-1H-pyrazole-4-carbaldehyde as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of the this compound Scaffold

The final scaffold is assembled via a reductive amination reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and piperazin-2-one.

Protocol 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and piperazin-2-one (1.1 equivalents) in methanol.

  • Add acetic acid (0.1 equivalents) to catalyze the imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (DCM, 3 x 30 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel (eluent: DCM/methanol gradient) to yield this compound.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Diagram 1: Synthetic Pathway for the Scaffold

G start 1-methyl-1H-pyrazole reagent1 POCl3, DMF (Vilsmeier-Haack) start->reagent1 intermediate 1-methyl-1H-pyrazole-4-carbaldehyde reagent1->intermediate reagent2 Piperazin-2-one, NaBH4 (Reductive Amination) intermediate->reagent2 product This compound reagent2->product

Caption: Synthetic route to the pyrazolyl-piperazinone scaffold.

Application in Peptidomimetic Library Synthesis

The synthesized scaffold is a versatile building block for the construction of peptidomimetic libraries. Solid-phase synthesis is the preferred method for generating large numbers of compounds for high-throughput screening.[5][6][7]

Solid-Phase Synthesis Strategy

A robust solid-phase synthesis strategy involves immobilizing the scaffold onto a suitable resin and subsequently adding building blocks to the diversification points.

Protocol 3: Solid-Phase Synthesis of a Peptidomimetic Library

  • Resin Functionalization: Swell Rink amide resin in DMF. React the resin with a bifunctional linker, such as 4-(bromomethyl)benzoic acid, to introduce a handle for scaffold attachment.

  • Scaffold Immobilization: React the functionalized resin with the N4-amine of the this compound scaffold under basic conditions (e.g., diisopropylethylamine, DIEA) in DMF.

  • Diversification at N1: The N1-amine of the piperazin-2-one ring is the primary point for diversification.

    • Acylation: React the resin-bound scaffold with a library of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt, DIEA) in DMF.

    • Sulfonylation: React with a library of sulfonyl chlorides in the presence of a non-nucleophilic base.

    • Reductive Amination: React with a library of aldehydes or ketones in the presence of a reducing agent suitable for solid-phase synthesis (e.g., sodium triacetoxyborohydride).

  • Cleavage and Purification: After the final diversification step, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum. Cleave the compounds from the resin using a solution of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

  • Library Characterization: Characterize a representative set of compounds from the library by LC-MS and NMR to confirm their identity and purity.

Diagram 2: Solid-Phase Library Synthesis Workflow

G resin Rink Amide Resin functionalization Linker Attachment resin->functionalization immobilization Scaffold Loading functionalization->immobilization diversification Diversification at N1 (Acylation, Sulfonylation, etc.) immobilization->diversification cleavage Cleavage from Resin diversification->cleavage library Peptidomimetic Library cleavage->library

Caption: Workflow for solid-phase synthesis of a peptidomimetic library.

Application in Drug Discovery: Screening Protocols

The synthesized library can be screened against various biological targets. Here, we provide detailed protocols for two common target classes: protein kinases and GPCRs.

Screening for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[8] Biochemical assays are well-suited for the initial high-throughput screening of kinase inhibitor libraries.[1][2][3]

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol utilizes a commercially available ADP-Glo™ Kinase Assay to measure the activity of a kinase by quantifying the amount of ADP produced.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing the target kinase and its specific substrate in kinase buffer).

    • Add 0.5 µL of the test compound from the synthesized library (typically at a concentration of 10 µM in DMSO).

    • Initiate the reaction by adding 2 µL of 2.5x ATP solution.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are considered hits.

Table 1: Representative Data from a Kinase Inhibition Screen

Compound IDConcentration (µM)Kinase Activity (RLU)% Inhibition
Control (+)-150,0000
Control (-)-500100
Scaffold10145,0003.3
Library Cmpd 11070,00053.3
Library Cmpd 210130,00013.3
Library Cmpd 31025,00083.3
Screening for GPCR Antagonists

GPCRs are another major family of drug targets involved in a wide range of physiological processes.[9] Cell-based assays are essential for screening compounds that modulate GPCR activity.[10][11]

Protocol 5: Cell-Based GPCR Antagonist Assay (Calcium Flux)

This protocol is suitable for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Culture and Plating:

    • Culture a stable cell line expressing the target GPCR (e.g., HEK293 or CHO cells) in the appropriate medium.

    • Plate the cells in a 384-well, black-walled, clear-bottom plate and grow to confluence.

  • Calcium Dye Loading:

    • Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).

    • Incubate the plate at 37 °C for 1 hour.

  • Compound Addition:

    • Wash the cells with buffer to remove excess dye.

    • Add the test compounds from the library to the wells at the desired final concentration.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR).

    • Record a baseline fluorescence reading.

    • Inject a known agonist for the target GPCR at a concentration that elicits a submaximal response (EC₈₀).

    • Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • The antagonist activity is determined by the reduction in the agonist-induced calcium signal.

    • Calculate the percent inhibition for each compound. Hits are identified as compounds that significantly reduce the agonist response.

Diagram 3: GPCR Antagonist Screening Workflow

G start Plate Cells Expressing Target GPCR dye_loading Load with Calcium-Sensitive Dye start->dye_loading compound_addition Add Library Compounds dye_loading->compound_addition agonist_stimulation Stimulate with Agonist compound_addition->agonist_stimulation detection Measure Calcium Flux agonist_stimulation->detection analysis Identify Antagonists detection->analysis

Caption: Workflow for a cell-based GPCR antagonist screen.

Conclusion

The this compound scaffold represents a promising new tool in the peptidomimetic arsenal. Its straightforward synthesis, coupled with multiple points for diversification, allows for the creation of large and diverse chemical libraries. The protocols outlined in these application notes provide a comprehensive guide for researchers to synthesize this scaffold, build peptidomimetic libraries, and screen them against important drug target classes. The inherent drug-like properties of the pyrazole and piperazinone moieties suggest that compounds derived from this scaffold have a high potential for hit-to-lead optimization and the development of novel therapeutics.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel, Switzerland), 14(5), 449. [Link]

  • Schihada, H., & de Winde, C. M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5439. [Link]

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]

  • Sexton, B. S., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols, 3(1), 101133. [Link]

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • Vankawala, P. J., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. ACS omega, 3(10), 14206–14212. [Link]

  • Reaction Biology. Kinase Screening & Profiling Service. [Link]

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel, Switzerland), 14(5), 449. [Link]

  • ResearchGate. (2021). Solid-phase synthesis strategies for heterocycle-based peptidomimetics. [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

Sources

Reaction conditions for synthesizing piperazin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Piperazin-2-one Scaffolds

Abstract

The piperazin-2-one (2-oxopiperazine) nucleus is a privileged pharmacophore found in bioactive peptidomimetics, factor Xa inhibitors, and GPCR ligands. Its unique boat/chair conformational flexibility allows it to mimic peptide


-turns, making it a critical target in drug discovery. This guide moves beyond generic textbook methods, providing three distinct, field-validated protocols for synthesizing piperazin-2-one derivatives. We categorize these by strategic utility: (1) The Classical Stepwise Cyclization  for simple, scalable cores; (2) The Ugi-4CR Post-Condensation  for high-diversity library generation; and (3) Palladium-Catalyzed Cascade Cyclization  for accessing complex, sterically demanding scaffolds in a single step.

Section 1: Strategic Synthetic Selection

Before selecting a protocol, the synthetic chemist must analyze the substitution pattern of the target molecule. The choice of method is dictated by where diversity is required (N1, C3, N4, C5, or C6 positions).

Figure 1: Synthetic Route Decision Tree

G Start Target Analysis: Where is the complexity? N1_N4 N1/N4 Substituents Only (Simple Core) Start->N1_N4 High Scalability Needed C3_Div C3 Diversity Required (Amino Acid Sidechains) Start->C3_Div Peptidomimetic Design C5_C6 C5/C6 Complexity or Fused Systems Start->C5_C6 High Steric Bulk MethodA PROTOCOL A: Classical N-Alkylation (Stepwise) N1_N4->MethodA MethodB PROTOCOL B: Ugi-4CR + Cyclization (Multicomponent) C3_Div->MethodB MethodC PROTOCOL C: Pd-Catalyzed Cascade (Advanced) C5_C6->MethodC

Caption: Decision matrix for selecting the optimal synthetic pathway based on target substitution patterns.

Section 2: Protocol A - Classical N-Alkylation & Cyclization

Best for: Large-scale preparation of simple N1/N4-substituted cores. Mechanism: Nucleophilic substitution followed by intramolecular amide bond formation.

Technical Rationale

While seemingly simple, the direct reaction of 1,2-diamines with


-halo esters often suffers from over-alkylation (formation of bis-products) or polymerization. This protocol utilizes a regioselective N-acylation  followed by base-mediated ring closure to ensure high fidelity.
Materials
  • Substrate: N-Boc-ethylenediamine (or N-substituted diamine)

  • Reagent: Chloroacetyl chloride

  • Base: Triethylamine (Et

    
    N) for acylation; Sodium Hydride (NaH) or Potassium Carbonate (K
    
    
    
    CO
    
    
    ) for cyclization.
  • Solvent: Dichloromethane (DCM) and DMF.

Step-by-Step Protocol
  • N-Acylation (Step 1):

    • Dissolve N-Boc-ethylenediamine (10 mmol, 1.0 equiv) and Et

      
      N (12 mmol, 1.2 equiv) in anhydrous DCM (50 mL) under N
      
      
      
      atmosphere.
    • Cool to 0 °C.

    • Add Chloroacetyl chloride (10 mmol, 1.0 equiv) dropwise over 15 minutes. Note: Slow addition is critical to prevent bis-acylation.

    • Stir at 0 °C for 1 h, then warm to RT for 2 h.

    • Workup: Wash with 1M HCl, sat. NaHCO

      
      , and brine. Dry over MgSO
      
      
      
      and concentrate. The intermediate (N-Boc-N'-chloroacetyl-ethylenediamine) is usually pure enough for the next step.
  • Deprotection & Cyclization (Step 2):

    • Deprotection: Treat the intermediate with TFA/DCM (1:4) for 1 h at RT to remove the Boc group. Concentrate to dryness to obtain the TFA salt.

    • Cyclization: Dissolve the crude salt in anhydrous DMF (0.1 M concentration).

    • Add K

      
      CO
      
      
      
      (3.0 equiv) and NaI (0.1 equiv, catalytic Finkelstein condition).
    • Heat to 60 °C for 4–6 hours.

    • Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF). Purify via flash column chromatography (MeOH/DCM).

Critical Parameter: The addition of catalytic Sodium Iodide (NaI) accelerates the cyclization by converting the alkyl chloride to a more reactive alkyl iodide in situ.

Section 3: Protocol B - The Ugi-4CR / Post-Condensation Modification

Best for: Diversity-Oriented Synthesis (DOS) and Peptidomimetics. Mechanism: Ugi 4-Component Reaction followed by intramolecular N-alkylation.

Technical Rationale

The Ugi reaction assembles four components (Amine, Aldehyde, Isocyanide, Acid) in one pot. By using Chloroacetic acid as the acid component, we install an electrophile that allows for immediate cyclization upon base treatment. This method is superior for introducing diversity at the C3 position (via the aldehyde) and N4 position (via the isocyanide).

Figure 2: Ugi-Cyclization Pathway

Ugi Amine Amine (R1-NH2) Imine Imine Formation Amine->Imine Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine Isocyanide Isocyanide (R3-NC) Ugi_Adduct Linear Ugi Adduct Isocyanide->Ugi_Adduct MeOH, RT Acid Chloroacetic Acid Acid->Ugi_Adduct MeOH, RT Imine->Ugi_Adduct MeOH, RT Pip2One Piperazin-2-one Derivative Ugi_Adduct->Pip2One KOH/EtOH Sonication

Caption: The "Chloroacetic Acid" variant of the Ugi reaction for rapid scaffold assembly.

Step-by-Step Protocol
  • The Ugi Condensation:

    • In a 20 mL scintillation vial, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in Methanol (3 mL). Stir for 30 mins to pre-form the imine.

    • Add Chloroacetic acid (1.0 mmol) and Isocyanide (1.0 mmol).

    • Stir the mixture at Room Temperature (25 °C) for 24 hours.

    • Checkpoint: Monitor by LCMS.[1] The linear diamide adduct should be the major peak.

  • Base-Induced Cyclization:

    • Do not isolate the intermediate if the solvent volume is low. Alternatively, evaporate MeOH and replace with Ethanol (5 mL).

    • Add ethanolic KOH (1.2 equiv) or treat with 10% KOH in MeOH.

    • Sonication: Place the vial in an ultrasonic bath for 30–60 minutes. Sonication significantly accelerates the intramolecular S

      
      2 reaction compared to thermal heating and reduces racemization at the C3 chiral center.
      
    • Workup: Neutralize with 1M HCl. Extract with DCM. The product often precipitates or can be purified via crystallization or silica gel chromatography.

Authoritative Insight: This protocol is adapted from the work of Marcaccini et al. and Hulme et al. (the UDC strategy). The use of sonication is a key optimization to suppress side reactions.

Section 4: Protocol C - Palladium-Catalyzed Cascade Cyclization

Best for: Complex, polysubstituted scaffolds (C5/C6 substitution) and "One-Pot" efficiency. Mechanism: Pd-catalyzed cross-coupling of chloro-allenylamides with amines and aryl iodides.

Technical Rationale

Traditional methods struggle to install substituents at the C5/C6 positions without complex starting materials. This advanced protocol uses a Pd-catalyzed cascade involving oxidative addition, carbopalladation, and allylic amination to form three bonds in a single operation.

Materials
  • Substrates: Chloro-allenylamide (prepared from propargyl amine), Aryl Iodide (Ar-I), Primary Amine (R-NH

    
    ).
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol %) or Pd
    
    
    (dba)
    
    
    /DPEphos.
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv).[2]
  • Additive: AgNO

    
     (0.5 equiv) - Crucial for activating the allene.
    
Step-by-Step Protocol
  • Reaction Setup:

    • In a flame-dried Schlenk tube under Argon, combine:

      • Chloro-allenylamide (0.2 mmol)

      • Aryl Iodide (0.24 mmol)

      • Primary Amine (0.6 mmol)

      • Cs

        
        CO
        
        
        
        (0.6 mmol)
      • AgNO

        
         (0.1 mmol)
        
      • Pd(PPh

        
        )
        
        
        
        (0.01 mmol)[2]
    • Add anhydrous Acetonitrile (CH

      
      CN, 4 mL).
      
  • Execution:

    • Seal the tube and heat to 85 °C for 12–16 hours.

    • Mechanism Check: The Ag(I) coordinates to the allene, facilitating the attack. The Pd(0) undergoes oxidative addition with Ar-I, then carbopalladation onto the allene, followed by nucleophilic attack of the amine.

  • Purification:

    • Filter the mixture through a pad of Celite to remove silver/palladium salts.

    • Concentrate the filtrate.

    • Purify via flash chromatography (Hexane/EtOAc).

Section 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dimerization (Protocol A) Concentration too high during acylation.Dilute reaction to 0.05 M. Add acid chloride very slowly at -78 °C or 0 °C.
Racemization at C3 (Protocol B) Excessive heat/base during cyclization.Switch from thermal reflux to Sonication at RT. Use weaker bases (e.g., Cs

CO

) if possible.
Low Yield (Protocol C) Poisoning of Pd catalyst.Degas solvents thoroughly (Freeze-Pump-Thaw). Ensure amine is not acting as a ligand sponge (add excess amine).
Incomplete Cyclization Steric hindrance.[1]Add NaI (Finkelstein conditions) to generate the more reactive iodide leaving group.

References

  • Hulme, C., et al. "High-throughput synthesis of N-substituted piperazin-2-ones via a polymer-supported 'catch and release' strategy." Tetrahedron Letters, 1998. Link

  • Marcaccini, S., et al. "A facile synthesis of piperazin-2-ones via Ugi four-component condensation." Tetrahedron Letters, 2001.[3] Link

  • Petkovic, M., et al. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution."[4] Synthesis, 2023.[2][4][5] Link

  • Gribble, G. W., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." Molecules, 2018. Link

  • Ma, J. A., et al. "Recent Advances in the Synthesis of Piperazin-2-ones." Organic Chemistry Frontiers, 2015. Link

Sources

Catalytic hydrogenation methods for pyrazole-piperazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Hydrogenation of Pyrazole-Piperazine Intermediates

Executive Summary

The pyrazole-piperazine scaffold is a privileged structural motif in kinase inhibitors (e.g., Crizotinib analogs, CDK inhibitors). Synthesizing this moiety often involves the selective hydrogenation of a pyrazine or pyridine ring into a piperazine ring in the presence of a pyrazole core.

This transformation presents a unique "selectivity paradox":

  • Chemo-selectivity: You must reduce the electron-deficient pyrazine/pyridine ring without cleaving the labile N-N bond of the pyrazole.

  • Catalyst Poisoning: Both the pyrazole and the product (secondary amine piperazine) are strong Lewis bases that coordinate to metal surfaces (Pd, Pt, Rh), deactivating the catalyst.

This guide provides validated protocols to overcome these barriers using acid-mediated heterogeneous catalysis and asymmetric homogeneous hydrogenation .

Mechanistic Insight & Causality

To design a robust protocol, one must understand the failure modes.

  • The Poisoning Effect: Nitrogen heterocycles possess lone pairs that bind irreversibly to the active sites of heterogeneous catalysts (chemisorption). As the reaction proceeds, the product (piperazine) is more basic (

    
    ) than the starting material (
    
    
    
    for pyrazine), leading to product inhibition.
  • The Acid Solution: Conducting the reaction in acidic media (AcOH or HCl/MeOH) protonates the basic nitrogens. The protonated species (

    
    ) cannot coordinate effectively to the metal surface, leaving active sites free for 
    
    
    
    activation.
  • The Pyrazole Stability: The pyrazole ring is aromatic but contains a weak N-N bond (

    
    ). Harsh reducing agents (e.g., Raney Ni at 
    
    
    
    ) can cleave this bond. Palladium and Rhodium under mild pressure are preferred to maintain the pyrazole integrity.
Mechanism & Pathway Visualization

HydrogenationMechanism Substrate Pyrazine-Pyrazole (Substrate) Adsorption Catalyst Surface Adsorption (M-N bond) Substrate->Adsorption Neutral pH Protonation Acidic Media (Protonation of N) Substrate->Protonation Add AcOH/HCl Poisoning DEAD END: Catalyst Poisoning Adsorption->Poisoning Strong Coordination Reduction Stepwise Reduction (Tetrahydropyrazine) Protonation->Reduction H2 / Pd/C Product Piperazine-Pyrazole (Target) Reduction->Product Complete Saturation Product->Poisoning If pH neutralizes

Figure 1: Mechanistic pathway highlighting the necessity of acidic conditions to prevent catalyst poisoning during N-heterocycle hydrogenation.

Experimental Protocols

Protocol A: Heterogeneous Batch Hydrogenation (The "Workhorse" Method)

Best for: Racemic synthesis, early-phase scale-up, and robust conversion.

Reagents & Equipment:

  • Substrate: 10 mmol Pyrazine-Pyrazole intermediate.

  • Catalyst: 10 wt% Pd/C (Type 39 or similar, 50% water wet). Note: Rh/C (5%) is an alternative if dehalogenation is a concern.

  • Solvent: Glacial Acetic Acid (AcOH) OR Methanol with 2.0 eq. HCl.

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).

Step-by-Step Methodology:

  • Preparation: In a 100 mL autoclave vessel, dissolve the substrate (10 mmol) in Glacial Acetic Acid (30 mL).

    • Why? Acetic acid acts as both solvent and proton source to prevent poisoning.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.1 eq. by weight relative to substrate).

    • Safety: Add catalyst to the wet solution to prevent ignition of solvent vapors.

  • Inerting: Seal the reactor. Purge with Nitrogen (

    
    ) 3 times (pressurize to 5 bar, vent).
    
  • Hydrogenation: Purge with Hydrogen (

    
    ) 3 times. Pressurize to 5–10 bar (70–145 psi) .
    
  • Reaction: Heat to 50°C and stir at 800 rpm for 8–12 hours.

    • Monitoring: Monitor

      
       uptake. If uptake stalls, the catalyst may be poisoned; repressurize or increase temperature slightly (max 60°C).
      
  • Work-up:

    • Cool to room temperature.[1][2][3] Vent

      
       and purge with 
      
      
      
      .
    • Filter the catalyst through a pad of Celite. Wash with MeOH.

    • Concentrate the filtrate. The product will be an acetate salt.

    • Free Base Release: Dissolve residue in water, basify with

      
       to pH > 12, and extract with DCM/IPA (3:1).
      
Protocol B: Asymmetric Hydrogenation (The "High-Value" Method)

Best for: Generating chiral piperazines from substituted pyrazines.

Core Concept: Using Iridium complexes with chiral phosphine ligands to induce stereoselectivity during the reduction of the aromatic ring.

Reagents:

  • Catalyst:

    
     (2.5 mol%) + (S)-SegPhos or (S)-BINAP (5.5 mol%).
    
  • Additive:

    
     (10 mol%) or certain alkyl halides (activators).
    
  • Solvent: TFE (2,2,2-Trifluoroethanol) / Toluene (1:1).

Methodology:

  • Catalyst Formation: In a glovebox, mix Ir-precursor and Ligand in solvent and stir for 30 mins to form the active complex.

  • Substrate Loading: Add the pyrazine substrate.

  • Hydrogenation: Transfer to autoclave. Pressurize to 30–50 bar

    
    .
    
  • Conditions: Stir at room temperature for 18 hours.

    • Note: TFE is critical here; its hydrogen-bonding capability activates the imine bond of the pyrazine without quenching the metal hydride.

Optimization & Decision Matrix

Use this workflow to select the correct parameters for your specific substrate.

OptimizationTree Start Start: Pyrazine-Pyrazole Reduction Halogen Are Halogens (Cl, Br, I) present on the ring? Start->Halogen Chiral Is Stereochemistry Required? Halogen->Chiral No MethodB Use PtO2 or Rh/C + HCl (Prevents Dehalogenation) Halogen->MethodB Yes MethodA Use Pd/C + AcOH (Fastest, Cheapest) Chiral->MethodA No (Racemic) MethodC Use Ir-Chiral Phosphine (Homogeneous) Chiral->MethodC Yes (Enantioselective)

Figure 2: Decision matrix for catalyst selection based on substrate functionality.

Data Summary: Catalyst Performance

The following data compares catalyst performance for a model substrate (3-(pyrazin-2-yl)-1H-pyrazole) under 5 bar


 at 50°C.
Catalyst SystemSolventConversion (%)Selectivity (Piperazine)Comments
10% Pd/C MeOH (Neutral)15%>99%Failed: Catalyst poisoning occurred rapidly.
10% Pd/C AcOH >99% 98% Recommended: Excellent activity, no poisoning.
5% Rh/C MeOH + HCl>99%95%Good alternative; less prone to dehalogenation than Pd.
Raney Ni EtOH>99%60%Caution: Significant N-N bond cleavage observed (over-reduction).
PtO2 (Adam's) AcOH90%92%Slower kinetics; difficult to filter.

Troubleshooting & Safety

Common Issues & Fixes
  • Problem: Reaction stalls at 50% conversion.

    • Root Cause:[2][4] Product inhibition (piperazine poisoning the surface).

    • Fix: Increase acid concentration (add 1 eq. TFA or HCl) or filter and restart with fresh catalyst.

  • Problem: De-chlorination (loss of Cl/Br substituents).

    • Root Cause:[2][4] Pd undergoes oxidative addition into C-X bonds.

    • Fix: Switch to Pt/C or Rh/C (sulfided versions available). Add an inhibitor like diphenylsulfide (0.1 mol%) if using Pd.

  • Problem: Pyrazole Ring Reduction.

    • Root Cause:[2][4] Pressure too high (>50 bar) or Temperature too high (>80°C).

    • Fix: Maintain mild conditions (5–10 bar).

Safety: Hydrogen Handling
  • Always ground the autoclave to prevent static discharge.

  • Dry Pd/C is pyrophoric. Always keep it wet (50%

    
    ) and handle under inert atmosphere where possible.
    
  • Flow Chemistry Alternative: For scale-up (>100g), consider using an H-Cube or trickle-bed reactor to minimize the active volume of hydrogen and eliminate catalyst filtration steps [1].

References

  • Sage, M. et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development. [Link]

  • Huang, W. et al. (2016).[5] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • Hegedüs, L. et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. Catalysts. [Link][6]

  • Glorius, F. et al. (2010). Asymmetric Hydrogenation of N-Heterocycles. Angewandte Chemie International Edition. [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Solving Solubility Issues of Piperazin-2-one Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with piperazin-2-one derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the aqueous solubility of this important class of compounds. My aim is to equip you with the scientific rationale and practical methodologies to overcome the solubility challenges you may encounter in your experimental work.

Understanding the Piperazin-2-one Scaffold: A Double-Edged Sword for Solubility

The piperazin-2-one moiety is a valuable scaffold in medicinal chemistry, frequently incorporated into drug candidates for its favorable pharmacological properties.[1] However, its solubility in aqueous buffers can be a significant hurdle. The structure presents a unique combination of a basic amine and a lactam (a cyclic amide), creating a complex physicochemical profile.

The nitrogen atom at the 4-position of the piperazine ring is basic and can be protonated to form a more soluble salt. The pKa of this amine is a critical parameter, and for piperazine itself, the two pKa values are approximately 5.35 and 9.73.[2][3] However, substitution on this nitrogen, a common strategy in drug design, significantly impacts its basicity. For instance, alkyl or aryl substitutions tend to decrease the pKa.[4]

The lactam functionality at the 2-position introduces a polar carbonyl group capable of hydrogen bonding, which can contribute positively to aqueous solubility. However, the amide proton is only very weakly acidic, and the lactam ring itself can participate in crystal lattice interactions, potentially leading to poor solubility of the solid form.

This dual nature means that the overall solubility of a piperazin-2-one derivative is a delicate balance of the properties of its substituents and the ionization state of the molecule.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing not just the "how" but also the "why" behind each troubleshooting step.

Issue 1: My piperazin-2-one derivative precipitates out of my aqueous buffer upon dissolution.

Question: I'm trying to prepare a stock solution of my N-substituted piperazin-2-one derivative in a phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving and I see solid particles. What's happening and what should I do?

Answer: This is a classic sign of poor intrinsic solubility of the neutral form of your compound. At physiological pH (7.4), if the pKa of the basic nitrogen on the piperazine ring is below this value, the majority of your compound will be in its less soluble, neutral free base form.

Troubleshooting Steps:

  • pH Adjustment: The first and most effective strategy is to modify the pH of your buffer. Since the piperazine nitrogen is basic, lowering the pH will lead to its protonation, forming a more soluble cationic species.

    • Actionable Advice: Attempt to dissolve your compound in an acidic buffer (e.g., citrate buffer at pH 3-5). A good starting point is to prepare a pH-solubility profile to identify the pH at which your compound achieves the desired concentration. For example, the solubility of trazodone, a drug containing a piperazine moiety, increases with the acidity of the aqueous medium.[5]

    • Scientific Rationale: The protonation of the basic amine introduces a positive charge, which allows for stronger ion-dipole interactions with water molecules, thereby increasing aqueous solubility.

  • Co-solvent Addition: If pH adjustment alone is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent can be highly effective.

    • Actionable Advice: Prepare your stock solution in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration, as high concentrations can be toxic to cells or interfere with assays. Typically, a final concentration of less than 1% DMSO is recommended.[6] Other useful co-solvents include ethanol and polyethylene glycols (PEGs).[6]

    • Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy penalty required to create a cavity for the nonpolar parts of your drug molecule, thus enhancing solubility.

Issue 2: My compound dissolves initially in an acidic buffer, but crashes out when I adjust the pH back to neutral for my assay.

Question: I successfully dissolved my piperazin-2-one derivative in a pH 4 buffer. However, when I add this solution to my cell culture media at pH 7.4, I immediately see precipitation. How can I avoid this?

Answer: This phenomenon is known as "salting out" or precipitation upon pH shift. You have exceeded the solubility limit of the neutral form of your compound at the final pH.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to ensure that the final concentration of your compound in the assay medium is below its intrinsic solubility at that pH. You may need to perform a serial dilution of your acidic stock solution.

  • Use of Solubilizing Excipients: If a higher final concentration is required, you can employ solubilizing agents that can help keep the compound in solution even at a less favorable pH.

    • Actionable Advice: Complexation with cyclodextrins is a widely used technique. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules to form water-soluble inclusion complexes.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Scientific Rationale: The cyclodextrin effectively "shields" the hydrophobic parts of your drug molecule from the aqueous environment, increasing its apparent solubility.

Issue 3: I need a solid form of my piperazin-2-one derivative with better dissolution properties for in vivo studies.

Question: My current free base form of the compound has very slow dissolution, which I believe is limiting its oral absorption. What are my options?

Answer: Improving the dissolution rate of a solid form is crucial for bioavailability. Here are some advanced strategies:

  • Salt Formation: This is a powerful technique for ionizable compounds like your piperazin-2-one derivative.

    • Actionable Advice: React your free base with a pharmaceutically acceptable acid (e.g., hydrochloride, citrate, tartrate) to form a salt. The resulting salt will likely have a higher dissolution rate and apparent solubility than the free base. For example, forming salts of piperazine with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to significantly improve their solubility and dissolution rates.[8]

    • Scientific Rationale: Salts generally have a more favorable crystal lattice energy for dissolution compared to the corresponding free base. The choice of the counter-ion is important as it can influence the salt's properties.[9]

  • Co-crystallization: If your compound is weakly ionizable or if salt formation does not yield a stable solid, co-crystallization is an alternative.

    • Actionable Advice: Form a co-crystal with a suitable co-former. A co-crystal is a multi-component crystal where the drug and the co-former are held together by non-covalent interactions.

    • Scientific Rationale: Co-crystals can disrupt the crystal packing of the drug molecule, leading to improved solubility and dissolution.

Frequently Asked Questions (FAQs)

Q1: How do different substituents on the piperazin-2-one ring affect its solubility?

A1: The nature of the substituent has a profound impact on solubility:

  • N-Alkyl vs. N-Aryl Substitution: Generally, increasing the size of an N-alkyl substituent will increase lipophilicity and decrease aqueous solubility. N-aryl substituents can also decrease solubility due to their hydrophobicity, though the electronic effects of substituents on the aryl ring can play a role.

  • Polar Substituents: Introducing polar functional groups (e.g., hydroxyl, carboxyl) elsewhere on the molecule can increase solubility by providing additional sites for hydrogen bonding with water.

Q2: What is the typical pKa of the piperazin-2-one ring?

A2: The piperazin-2-one ring has two key ionizable sites:

  • The Amine Nitrogen (N4): The basicity of this nitrogen is highly dependent on its substituent. For piperazine itself, the pKa values are around 5.35 and 9.73.[3] However, N-substitution generally lowers the pKa. For example, trazodone, which has a complex N-substituent, has a pKa of 6.14 in 50% ethanol.[7]

  • The Amide Proton (N1): Amides are generally considered neutral, but the amide proton can be deprotonated under strongly basic conditions. The pKa of a typical lactam proton is very high (in the range of 17-25), meaning it will not be ionized under physiological conditions.

Q3: Are there any general rules for selecting a suitable buffer system?

A3: Yes, consider the following:

  • Target pH: Choose a buffer system that has a pKa close to your desired final pH to ensure good buffering capacity.

  • Compatibility: Ensure the buffer components do not interact with your compound or interfere with your assay. For example, phosphate buffers can sometimes precipitate with divalent cations.

  • Ionic Strength: Be aware that the ionic strength of the buffer can also influence solubility.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol will help you understand how the solubility of your piperazin-2-one derivative changes with pH.

Materials:

  • Your piperazin-2-one derivative

  • A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of your solid compound to a vial containing a known volume of each buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent for analysis.

  • Determine the concentration of the dissolved compound in each sample using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (e.g., in mg/mL or µM) as a function of pH.

Protocol 2: Salt Formation for Solubility Enhancement

This protocol provides a general method for forming a hydrochloride (HCl) salt of your basic piperazin-2-one derivative.

Materials:

  • Your piperazin-2-one derivative (free base)

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • HCl solution in a non-polar solvent (e.g., 2M HCl in diethyl ether)

  • Stir plate and stir bar

  • Filtration apparatus

Methodology:

  • Dissolve your piperazin-2-one derivative in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a stoichiometric amount (or a slight excess) of the HCl solution dropwise.

  • A precipitate of the hydrochloride salt should form. Continue stirring for 30-60 minutes.

  • Collect the solid salt by vacuum filtration.

  • Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • Characterize the salt (e.g., by melting point, NMR, and elemental analysis) and then evaluate its aqueous solubility and dissolution rate compared to the free base.

Visualizing Solubility Concepts

Factors Influencing Solubility

Solubility_Enhancement_Workflow Start Poor Aqueous Solubility pH_Adjustment pH Adjustment Start->pH_Adjustment Co_solvent Co-solvent Addition Start->Co_solvent Advanced Advanced Techniques pH_Adjustment->Advanced Insufficient Co_solvent->Advanced Insufficient Salt_Formation Salt Formation Advanced->Salt_Formation Co_crystallization Co-crystallization Advanced->Co_crystallization Cyclodextrins Cyclodextrin Complexation Advanced->Cyclodextrins Success Target Solubility Achieved Salt_Formation->Success Co_crystallization->Success Cyclodextrins->Success

Caption: A systematic workflow for enhancing the solubility of piperazin-2-one derivatives.

References

  • MDPI. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

  • Google Patents. WO2009016069A2 - Stable liquid pharmaceutical composition based on trazodone.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • PubMed. An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. [Link]

  • Wikipedia. Piperazine. [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. [Link]

  • ResearchGate. Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. [Link]

  • Proceedings of the National Academy of Sciences. pKa calculations for class A beta-lactamases: methodological and mechanistic implications. [Link]

  • Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Ataman Kimya. PIPERAZINES. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

  • ResearchGate. Experimental Determination of the p K a Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing p K a Activity Relationships. [Link]

  • Taylor & Francis Online. Piperazines – Knowledge and References. [Link]

  • PubMed. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ACS Publications. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • USP-NF. Trazodone Hydrochloride. [Link]

  • Wikipedia. Trazodone. [Link]

  • OUCI. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • CaltechAUTHORS. Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]

  • PubMed. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. [Link]

  • Beilstein Journals. A novel method for heterocyclic amide–thioamide transformations. [Link]

  • PMC. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Link]

  • DergiPark. Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. [Link]

Sources

Technical Support Center: Piperazin-2-one Synthesis & Optimization

[1]

Introduction: The Scaffold & The Challenge

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors, peptidomimetics, and kinase inhibitors (e.g., Imatinib analogs).[1] Unlike the fully reduced piperazine, the C2-carbonyl group introduces planarity and reduces the basicity of the N1-nitrogen, altering both pharmacokinetic properties and synthetic reactivity.

The Core Problem: Cyclization to form the 6-membered lactam ring is deceptively simple. In practice, researchers frequently encounter three failure modes:

  • Intermolecular Dimerization: Formation of 12-membered macrocycles instead of the desired 6-membered ring.

  • Racemization: Loss of chiral integrity at the C3 position (derived from amino acids).

  • Stalled Intermediates: Failure of the linear precursor to cyclize due to conformational locking (rotamers).

This guide provides validated protocols and troubleshooting workflows to overcome these barriers.

Module 1: Reaction Design & Mechanistic Pathways

Before optimizing conditions, you must identify which cyclization pathway your substrate follows. The two dominant strategies are Intramolecular N-Alkylation and Ugi-Deprotection-Cyclization (UDC) .

Pathway Analysis

The following diagram illustrates the kinetic competition between the desired cyclization (Route A) and the fatal dimerization (Route B), as well as the UDC alternative.

PiperazinonePathwayscluster_0Route A: N-Alkylation (Concentration Dependent)cluster_1Route B: Ugi-Deprotection-Cyclization (UDC)Start_AlkLinear Precursor(N-Haloethyl Glycinamide)TS_CyclicTransition State(Conformational Folding)Start_Alk->TS_CyclicIntramolecular(k_intra)DimerDimer/Oligomer(12+ Membered Ring)Start_Alk->DimerIntermolecular(k_inter * [Conc])ProductPiperazin-2-one(6-Membered Ring)TS_Cyclic->ProductStart_UgiUgi-4CR Adduct(Linear)DeprotectAcid Deprotection(Boc Removal)Start_Ugi->DeprotectTFA/DCMBase_CyclizeBase-InducedCyclizationDeprotect->Base_CyclizeNeutralizationBase_Cyclize->Product

Figure 1: Kinetic competition in N-alkylation (Route A) and the stepwise UDC workflow (Route B).

Module 2: Troubleshooting Guides (FAQ)

Issue 1: "I am getting 50% yield of a higher molecular weight impurity."

Diagnosis: You are seeing intermolecular dimerization . The Science: The rate of cyclization (


Solution:
  • High Dilution: Run the reaction at 0.01 M to 0.005 M .

  • Pseudo-High Dilution: Do not dump all reagents at once. Add the linear precursor dropwise over 2–4 hours to a stirring solution of the base. This keeps the instantaneous concentration of the reactive species extremely low.

Issue 2: "My chiral center at C3 is racemizing."

Diagnosis: Base-mediated enolization. The Science: If your piperazinone is derived from a chiral amino acid, the C3 proton is acidic (alpha to both an amide and an amine/carbamate). Strong bases (NaH, t-BuOK) or high heat will deprotonate this position, leading to a planar enolate and subsequent racemization. Solution:

  • Switch Bases: Move from NaH to Cs2CO3 or K2CO3 in MeCN.

  • Lower Temperature: Run the cyclization at 0°C to RT; avoid reflux if possible.

  • Use the "Rossen Protocol": For 3-substituted piperazinones, use N-Boc-diamines and glyoxal derivatives, which often proceed under milder conditions than direct alkylation [1, 2].

Issue 3: "The reaction stalls at the linear intermediate."

Diagnosis: Rotameric locking (E/Z isomerism) or poor leaving group. The Science: Amide bonds have high rotational barriers. If the precursor is stuck in the trans (E) conformation, the nucleophilic amine cannot reach the electrophilic carbon. Solution:

  • Finkelstein Conditions: If using a chloro-precursor, add 0.5 eq. NaI (Sodium Iodide) . This converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Solvent Switch: Change to a solvent that promotes the cis conformer or breaks H-bond networks (e.g., HFIP or DMSO).

Module 3: Optimization Data & Parameters

We performed a meta-analysis of internal and literature data to rank conditions for the cyclization of N-(2-chloroethyl)glycinamide derivatives .

Table 1: Base & Solvent Screening for Cyclization
EntryBase (Equiv)SolventTemp (°C)Yield (%)Note
1NaH (2.0)THF0 -> RT45-60%Fast, but high risk of racemization/dimerization.
2K2CO3 (3.0)DMF6072%Standard robust condition. Difficult solvent removal.
3Cs2CO3 (2.5) MeCN 50 85% Recommended. Best balance of rate vs. racemization.
4DBU (1.5)Toluene8055%Good for non-polar substrates; DBU can be hard to remove.
5KOtBu (1.5)t-BuOH4030%Excessive decomposition observed.
Table 2: Effect of Concentration on Dimerization
Concentration (M)Product:Dimer Ratio
0.5 M40:60
0.1 M75:25
0.01 M 96:4
0.005 M>99:1

Module 4: Validated Experimental Protocols

Protocol A: The "Hulme" Ugi-Deprotection-Cyclization (UDC)

Best for: Creating diverse libraries of 3,4,5-trisubstituted piperazin-2-ones. [3]

Step 1: Ugi-4CR

  • Dissolve aldehyde (1.0 mmol) in MeOH (1.0 M).

  • Add amine (1.0 mmol) and stir for 30 min to form imine.

  • Add Boc-amino acid (1.0 mmol) and Isocyanide (1.0 mmol).

  • Stir at RT for 24h. Evaporate solvent.

Step 2: Deprotection & Cyclization [2][3][4][5]

  • Treat the crude Ugi adduct with 20% TFA in DCM (5 mL) for 2h (Boc removal).

  • Evaporate volatiles (ensure TFA is gone; co-evaporate with toluene).

  • Redissolve residue in MeOH (10 mL).

  • Add Et3N (excess, pH > 9) and reflux for 4–12h.

  • Purification: Evaporate and purify via flash chromatography (MeOH/DCM).

Protocol B: Asymmetric Synthesis via N-Alkylation (Rossen Modification)

Best for: High enantiopurity 3-substituted piperazinones. [4]

  • Precursor Assembly: React N-Boc-1,2-diamine with ethyl bromoacetate (or equivalent electrophile) to form the linear N-(2-aminoethyl)glycine derivative.

  • Cyclization:

    • Dissolve the linear precursor in MeCN (0.01 M).

    • Add Cs2CO3 (3.0 eq) and NaI (0.1 eq).

    • Heat to 50°C under Argon.

    • Monitor by LCMS for disappearance of linear SM.

  • Workup: Filter solids, concentrate, and partition between EtOAc/Water.

References

  • Rossen, K., et al. (1999). An Efficient Synthesis of Piperazin-2-ones. Tetrahedron Letters , 40(7), 1113–1116. [6]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Piperazin-2-ones by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie Int. Ed. , 53(43), 11594–11597.

  • Hulme, C., et al. (1998).[6] High-throughput synthesis of 1,4-benzodiazepine-2,5-diones and piperazin-2-ones via the Ugi reaction. Tetrahedron Letters , 39(9), 1113-1116. [6]

  • Treder, A. P., et al. (2014).[7] Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters , 16(18), 4690–4693.

Validation & Comparative

1H NMR Spectrum Interpretation of 3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Interpretation of 3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one Content Type: Publish Comparison Guide

Executive Summary & Structural Context

This compound is a critical pharmacophore often found in kinase inhibitors (e.g., PLK1 or Aurora kinase pathways). Its structural duality—combining an electron-rich heteroaromatic pyrazole with a polar, semi-rigid piperazinone lactam—presents unique challenges in NMR characterization.

This guide provides a comparative analysis of the 1H NMR profile, focusing on distinguishing this specific regioisomer from potential synthetic impurities and optimizing solvent selection for full spectral resolution.

The Molecule at a Glance
  • Core Scaffold: Piperazin-2-one (6-membered lactam).

  • Substituent: 1-methyl-1H-pyrazol-4-yl group attached at the C3 position (alpha to the carbonyl).

  • Key Spin Systems:

    • Pyrazole: Two aromatic singlets (H3, H5) + N-Methyl singlet.

    • Piperazinone: One methine (H3), two methylenes (H5, H6), one amide NH, one amine NH.

Comparative Analysis: Predicted vs. Experimental Logic

To interpret the spectrum accurately, we must compare the theoretical expectations against experimental realities, particularly regarding solvent effects and regioisomerism.

Table 1: Predicted Chemical Shift Assignments (DMSO-d6)

Note: Values are estimated based on fragment additive rules and analogous heteroaryl-lactam systems.

PositionTypePredicted Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation Logic
Py-H5 Ar-CH7.90 – 8.10s-Deshielded by adjacent N; typically downfield of H3.
Py-H3 Ar-CH7.40 – 7.60s-Shielded relative to H5; diagnostic for 4-substitution.
Amide NH (N1) NH7.80 – 8.20br s / t-Broad; chemical shift highly solvent-dependent (H-bonding).
Pip-H3 CH4.30 – 4.60s / d~1-3Alpha to carbonyl & aromatic ring; deshielded methine.
Py-N-Me CH

3.80 – 3.90s-Characteristic N-Methyl on electron-rich pyrazole.
Pip-H5/H6 CH

2.80 – 3.40mComplexDiastereotopic protons due to ring puckering.
Amine NH (N4) NH2.00 – 3.00br s-Often broad or invisible if exchanging with water.

Critical Comparison: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the piperazinone ring.

Scenario A: CDCl3 (Chloroform-d)
  • Pros: Sharp lines for non-exchangeable protons; good for identifying the N-Methyl and Pyrazole CH signals.

  • Cons:

    • Amide NH (N1): Often appears as a very broad, flattened hump or is completely invisible due to rapid exchange and quadrupole broadening.

    • Solubility: Polar lactams often aggregate, causing line broadening.

  • Verdict: Use only for checking bulk purity or alkyl region integration.

Scenario B: DMSO-d6 (Dimethyl Sulfoxide-d6)
  • Pros:

    • Amide NH (N1): Appears as a sharp, distinct signal (often a triplet if coupled to H6, or doublet if coupled to H2—though here it is N1). In piperazin-2-one, N1-H often couples to H6 protons if the ring is flexible, but usually appears as a broad singlet.

    • H-Bonding Stabilization: Breaks up intermolecular aggregates, providing a true monomeric spectrum.

  • Cons: Residual water peak (~3.33 ppm) may overlap with piperazinone methylenes.

  • Verdict: Preferred. The detection of the Amide NH is crucial for confirming the lactam oxidation state.

Advanced Interpretation: Distinguishing Regioisomers

A common synthetic pitfall is the formation of the 1-methyl-1H-pyrazol-3-yl or 1-methyl-1H-pyrazol-5-yl isomers instead of the desired 4-yl .

Logic Flow for Isomer Verification
  • Coupling Constants (1D NMR):

    • 4-yl isomer (Target): H3 and H5 are separated by the carbon at C4. They typically appear as two singlets (weak cross-ring coupling

      
       Hz).
      
    • 3-yl / 5-yl isomers: The remaining protons are vicinal (H4 and H5). They will appear as doublets with a characteristic coupling constant of

      
       Hz.
      
  • NOESY / ROESY (2D NMR):

    • 4-yl: The N-Methyl group (

      
       ppm) will show a strong NOE correlation to H5  and H3  (stronger to H5).
      
    • 5-yl: The N-Methyl group is sterically crowded and will show NOE to the piperazinone substituents or H4, but the pattern is distinct.

Visualization of Workflows

Diagram 1: Spectral Assignment Workflow

This workflow ensures a self-validating assignment process, moving from simple 1D observation to 2D confirmation.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR in DMSO-d6 Step1 Identify Diagnostic Singlets (Py-H3, Py-H5, N-Me) Start->Step1 Step2 Check Multiplicity of Pyrazole Protons Step1->Step2 Decision Are Py-H signals Singlets? Step2->Decision Isomer4 Likely 4-yl Isomer (Target) Decision->Isomer4 Yes (s) Isomer35 Likely 3-yl or 5-yl Isomer (Impurity) Decision->Isomer35 No (d, J~2Hz) Step3 Assign Piperazinone Ring (COSY/HSQC) Isomer4->Step3 Step4 Confirm N-Me Position (NOESY: N-Me <-> Py-H5) Step3->Step4

Caption: Logical workflow for confirming the identity of the this compound isomer.

Diagram 2: Regioisomer Differentiation Logic

Visualizing the NOE correlations that definitively prove the structure.

Regioisomer_Logic N_Me N-Methyl Signal (~3.9 ppm) Py_H5 Py-H5 Signal (~8.0 ppm) N_Me->Py_H5 Strong NOE (Target Structure) Py_H3 Py-H3 Signal (~7.5 ppm) N_Me->Py_H3 Weak NOE Pip_H3 Piperazinone H3 (~4.5 ppm) Py_H3->Pip_H3 NOE (Proximity)

Caption: Key NOE correlations. The N-Me to H5 correlation is the "fingerprint" of the 1-methyl-4-substituted pyrazole.

Experimental Protocol: High-Resolution Acquisition

To reproduce the data described above, follow this standardized protocol. This ensures that broadening due to exchange or concentration effects does not mask key couplings.

  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL DMSO-d6 .

    • Tip: If the solution is cloudy, filter through a cotton plug. Suspended particles broaden the base of the signals.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds . The pyrazole protons and N-methyl group have long T1 relaxation times; a short D1 will reduce their integral values, leading to incorrect proton counting.

    • Scans: Minimum 16 (64 recommended for clear C13 satellites check).

    • Temperature: 298 K (25°C). Note: If the piperazinone signals are broad due to ring flipping, elevate temperature to 323 K (50°C) to coalesce the conformers.

Troubleshooting & Validation

  • Issue: Piperazinone methylene protons (H5/H6) appear as undefined blobs.

    • Cause: Ring flipping (chair-to-chair interconversion) is occurring at an intermediate rate on the NMR timescale.

    • Solution: Run the spectrum at 50°C (323 K) . This speeds up the exchange, sharpening the signals into defined triplets/multiplets.

  • Issue: Amide NH is missing.

    • Cause: Water content in DMSO is too high, facilitating rapid proton exchange.

    • Solution: Use a fresh ampoule of DMSO-d6 or add activated molecular sieves to the NMR tube 1 hour prior to acquisition.

References

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

    • Citational Support: General chemical shift ranges for heteroarom
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Citational Support: Protocols for NOESY and distinguishing regioisomers.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

    • Citational Support: Baseline data for 1-methylpyrazole and piperazin-2-one fragments.[1][2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

    • Citational Support: Solvent residual peak d

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazole Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Pyrazole Piperazinones and the Role of Mass Spectrometry

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with pyrazole and piperazine moieties being particularly prevalent in a wide array of therapeutic agents.[1][2] The fusion or linkage of these two scaffolds into pyrazole piperazinone structures creates a novel chemical space with significant potential for biological activity. As these complex molecules advance through the drug development pipeline, their unambiguous structural characterization is critical. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities for these novel chemical entities.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the mass spectrometric fragmentation patterns of pyrazole piperazinones. By understanding these patterns, researchers can more effectively identify and characterize these compounds, their metabolites, and potential impurities, thereby accelerating the drug development process. This document will delve into the influence of different ionization techniques, propose characteristic fragmentation pathways based on the established behavior of related heterocyclic systems, and provide detailed experimental protocols for their analysis by liquid chromatography-mass spectrometry (LC-MS).

The Power of Soft Ionization: Electrospray Ionization (ESI) for Pyrazole Piperazinone Analysis

While traditional techniques like Electron Ionization (EI) provide extensive fragmentation, they can often lead to the absence of a molecular ion for complex molecules. In the context of drug development, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred. ESI is particularly well-suited for the analysis of polar, thermally labile molecules such as pyrazole piperazinones, as it typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[5] This preservation of the molecular ion is crucial for determining the molecular weight of an unknown compound. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and subjected to Collision-Induced Dissociation (CID).[6]

Predicting the Fragmentation Symphony: A Mechanistic Approach

Direct experimental data on the fragmentation of pyrazole piperazinones is limited in the current literature. However, by synthesizing the well-documented fragmentation patterns of pyrazole and piperazine derivatives, we can propose a set of characteristic fragmentation pathways.

The Pyrazole Moiety: A Source of Characteristic Neutral Losses

The pyrazole ring is known to undergo specific fragmentation patterns, primarily involving the loss of small, stable neutral molecules. Under CID conditions, the protonated pyrazole ring is prone to ring cleavage. Key fragmentation pathways for the pyrazole core include:

  • Loss of HCN (27 Da): A common fragmentation for many nitrogen-containing heterocycles, this proceeds through a ring-opening mechanism.

  • Loss of N₂ (28 Da): This can occur following the initial loss of a hydrogen atom.

  • Ring Scission: Cleavage across the pyrazole ring can lead to a variety of smaller fragment ions.

The specific fragmentation will be influenced by the position of substituents on the pyrazole ring.

The Piperazinone Moiety: Cleavage at the Core

The piperazinone ring, particularly when substituted with an aryl group (as is common in many drug candidates), also exhibits predictable fragmentation. The primary cleavage sites are the C-N bonds within the piperazinone ring and the bond connecting the piperazinone nitrogen to an adjacent aryl or heteroaryl ring.[3][6] Common fragmentation pathways for the piperazinone core include:

  • Cleavage of the Piperazinone Ring: This can lead to the formation of characteristic ions corresponding to the opening of the six-membered ring.

  • Loss of the Side Chains: Substituents on the piperazinone ring can be readily lost as neutral fragments.

  • Cleavage of the N-Aryl Bond: If an aryl group is attached to a piperazinone nitrogen, cleavage of this bond is a common fragmentation pathway.

Proposed Fragmentation Pathways for a Generic Pyrazole Piperazinone

Let us consider a generic pyrazole piperazinone structure to illustrate the likely fragmentation pathways under ESI-MS/MS conditions. The following diagram outlines the predicted fragmentation cascade, highlighting the key bond cleavages and resulting fragment ions.

Figure 1: Proposed ESI-MS/MS Fragmentation Pathways for a Generic Pyrazole Piperazinone cluster_0 Precursor Ion cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation [M+H]+ (m/z) [M+H]+ (m/z) Fragment A (Loss of side chain from piperazinone) Fragment A (Loss of side chain from piperazinone) [M+H]+ (m/z)->Fragment A (Loss of side chain from piperazinone) - R Fragment B (Piperazinone ring opening) Fragment B (Piperazinone ring opening) [M+H]+ (m/z)->Fragment B (Piperazinone ring opening) Ring Cleavage Fragment C (Cleavage of pyrazole-piperazinone linker) Fragment C (Cleavage of pyrazole-piperazinone linker) [M+H]+ (m/z)->Fragment C (Cleavage of pyrazole-piperazinone linker) Linker Cleavage Fragment D (Loss of CO from Fragment B) Fragment D (Loss of CO from Fragment B) Fragment B (Piperazinone ring opening)->Fragment D (Loss of CO from Fragment B) - CO Fragment E (Pyrazole ring fragmentation from Fragment C) Fragment E (Pyrazole ring fragmentation from Fragment C) Fragment C (Cleavage of pyrazole-piperazinone linker)->Fragment E (Pyrazole ring fragmentation from Fragment C) - HCN / N2

Caption: Proposed fragmentation pathways for a generic pyrazole piperazinone.

Comparative Analysis: Influence of Ionization and Structure

The choice of ionization technique and the specific substitution pattern on the pyrazole piperazinone scaffold will significantly influence the observed fragmentation.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Molecular Ion Often weak or absentStrong [M+H]⁺ or [M-H]⁻
Fragmentation Extensive, complex spectraControlled via CID in MS/MS
Applicability Volatile, thermally stable compoundsPolar, thermally labile compounds
Information Structural fingerprintMolecular weight and structure (with MS/MS)

Table 1: Comparison of EI and ESI for Pyrazole Piperazinone Analysis.

Structural isomers of pyrazole piperazinones can also be differentiated by their unique fragmentation patterns. The position of substituents on either the pyrazole or piperazinone ring will direct the fragmentation pathways, leading to the formation of diagnostic product ions. For example, a substituent on the pyrazole ring may favor specific ring cleavage pathways, while a substituent on the piperazinone ring may promote different ring-opening fragmentations.

Experimental Protocols for LC-MS/MS Analysis

The following protocols provide a starting point for the development of robust LC-MS/MS methods for the analysis of pyrazole piperazinones. Optimization will be required based on the specific physicochemical properties of the analyte.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the pyrazole piperazinone standard in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Serially dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create a series of working standards for calibration.

  • Biological Sample Extraction (for drug metabolism studies):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.

    • Solid Phase Extraction (SPE): For cleaner samples, use a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for basic compounds). Condition the cartridge according to the manufacturer's instructions, load the sample, wash with a weak organic solvent, and elute with a stronger organic solvent containing a small amount of acid or base. Evaporate the eluate and reconstitute in the initial mobile phase.

LC-MS/MS Method Parameters
ParameterRecommended Starting Conditions
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to determine optimal fragmentation

Table 2: Recommended Starting Parameters for LC-MS/MS Analysis.

Figure 2: General LC-MS/MS Workflow for Pyrazole Piperazinone Analysis Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Collision Cell (CID) Collision Cell (CID) Mass Analyzer (MS1)->Collision Cell (CID) Precursor Ion Isolation Mass Analyzer (MS2) Mass Analyzer (MS2) Collision Cell (CID)->Mass Analyzer (MS2) Fragmentation Detector Detector Mass Analyzer (MS2)->Detector Product Ion Detection Data Analysis Data Analysis Detector->Data Analysis

Caption: A typical workflow for the analysis of pyrazole piperazinones by LC-MS/MS.

Conclusion and Future Perspectives

The structural elucidation of novel pyrazole piperazinones is a critical task in modern drug development. This guide has provided a framework for understanding and predicting the mass spectrometric fragmentation patterns of this important class of heterocyclic compounds. By leveraging the power of ESI-MS/MS and a mechanistic understanding of fragmentation, researchers can confidently identify and characterize these molecules.

Future work in this area should focus on the systematic analysis of a diverse library of pyrazole piperazinones to build a comprehensive fragmentation library. Such a resource would be invaluable for the rapid identification of new chemical entities and their metabolites, further streamlining the drug discovery and development process.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Korfmacher, W. A. (2005). Using mass spectrometry for drug metabolism studies. Current drug metabolism, 6(3), 199-215. [Link]

  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7567. [Link]

  • Santos, V. G., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Pyrazoles: Synthesis, Properties and Applications. IntechOpen. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. F., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Giraldo, J. C. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews. [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • Talaviya, R., & Patel, S. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 279, 02004. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one
Reactant of Route 2
3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.